Nhe3-IN-1 is a compound that targets the sodium-hydrogen exchanger 3, commonly referred to as NHE3. This exchanger plays a crucial role in maintaining sodium balance and pH homeostasis in various tissues, particularly in the kidneys and intestines. The modulation of NHE3 activity is significant for fluid reabsorption and electrolyte balance, making it a target for therapeutic interventions in conditions such as hypertension and metabolic disorders.
The synthesis of Nhe3-IN-1 involves multiple steps, typically starting from commercially available precursors. The methods may include:
The synthesis may require specific conditions such as controlled temperatures and pH levels to ensure optimal yields. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Nhe3-IN-1 .
The molecular structure of Nhe3-IN-1 is characterized by its unique arrangement of functional groups that facilitate its interaction with the NHE3 protein. Detailed structural analysis typically reveals:
Quantitative data regarding molecular weight, solubility, and stability under physiological conditions are essential for understanding its behavior in biological systems. For example, the molecular weight of Nhe3-IN-1 is typically calculated based on its constituent atoms .
Nhe3-IN-1 primarily engages in competitive inhibition with the sodium-hydrogen exchanger. This interaction can be described through:
Experimental setups often involve measuring changes in intracellular pH or sodium concentrations upon administration of Nhe3-IN-1, providing insights into its efficacy as an inhibitor .
Nhe3-IN-1 exerts its effects by binding to the sodium-hydrogen exchanger 3, thereby inhibiting its function. This leads to:
Studies have demonstrated that inhibition of NHE3 by compounds like Nhe3-IN-1 can lead to significant alterations in blood pressure regulation and electrolyte balance, highlighting its potential therapeutic applications .
Nhe3-IN-1 exhibits specific physical characteristics such as:
The chemical stability under varying pH levels and temperatures is crucial for its application in biological systems. Data on reactivity with other chemicals or biological molecules can inform safety profiles and potential side effects .
Nhe3-IN-1 has significant scientific uses, particularly in:
Nhe3-IN-1 exerts its primary inhibitory effect by targeting the critical interaction between the sodium-hydrogen exchanger 3 (NHE3) and its auxiliary regulatory partner, calcineurin B homologous protein 1 (CHP1). CHP1 binds to the cytoplasmic domain of NHE3 with nanomolar affinity, facilitating transporter maturation, plasma membrane expression, and pH sensitivity. Structural analyses reveal that CHP1 stabilizes NHE3 in an autoinhibited conformation through a cytosolic helix-loop-helix motif that obstructs the intracellular ion translocation cavity [2]. Nhe3-IN-1 binds to the CHP1-NHE3 interface, displacing CHP1 and preventing its chaperone function. This disruption reduces surface expression of NHE3 by 50–75% and decreases Na+/H+ exchange activity by >80% in transfected cell models. The compound’s binding site overlaps with phosphatidylinositol (PI) lipid-binding regions in the NHE3 juxtamembrane domain, further destabilizing the complex by interfering with membrane anchoring [1] [2].
Table 1: Impact of Nhe3-IN-1 on NHE3-CHP1 Interaction Dynamics
Parameter | Control | Nhe3-IN-1 Treated | Change |
---|---|---|---|
CHP1-NHE3 Binding Affinity (Kd) | 15 ± 2 nM | >500 nM | >30-fold increase |
Surface NHE3 Expression | 100% | 25–50% | 50–75% reduction |
Na+/H+ Exchange Activity | 100% | <20% | >80% inhibition |
Nhe3-IN-1 indirectly modulates the phosphorylation status of ezrin, a key cytoskeletal linker protein. Ezrin bridges NHE3 to the actin cytoskeleton via the PDZ-domain proteins NHERF1/2 (Na+/H+ exchanger regulatory factors). Phosphorylation at ezrin’s Thr567 residue is essential for its activation and subsequent stabilization of NHE3 at the apical membrane [4] [7]. Treatment with Nhe3-IN-1 reduces phosphorylation of Thr567 by 60–70% within 30 minutes in intestinal epithelial cells (IEC-6) and renal proximal tubule models. This dephosphorylation dissociates NHE3 from the actin cytoskeleton, promoting transporter internalization. The effect is mediated through compound-induced suppression of serum- and glucocorticoid-regulated kinase 1 (SGK1) activity, which normally phosphorylates and activates ezrin. This mechanism synergizes with CHP1 displacement to enhance NHE3 internalization [4] [7].
Nhe3-IN-1 accelerates NHE3 internalization via clathrin-dependent endocytosis. In PS120 fibroblasts expressing NHE3, the compound increases colocalization of NHE3 with clathrin heavy chain (CHC) by 3.5-fold and with the adaptor protein AP-2 by 2.8-fold within 15 minutes of treatment. Pharmacological inhibition of clathrin (e.g., pitstop-2) or genetic knockdown of CHC abolishes Nhe3-IN-1-induced NHE3 internalization [4]. The compound promotes assembly of the NHE3-E3KARP-α-actinin-4 complex, which recruits clathrin adaptors to the transporter’s cytoplasmic tail. Real-time imaging shows a 40% reduction in apical membrane NHE3 density within 20 minutes, correlating with increased accumulation in early endosomes (EEA1-positive compartments) [4] [8].
Following internalization, Nhe3-IN-1 redirects NHE3 trafficking by modulating coatomer protein I (COP-I) complexes. The compound enhances binding of NHE3 to the COP-I subunit β-COP by 2.2-fold in co-immunoprecipitation assays, diverting internalized transporters toward a degradative pathway rather than recycling endosomes [4]. CRISPR-Cas9 knockout of β-COP in Caco-2 cells blocks Nhe3-IN-1-induced NHE3 degradation and partially restores surface expression. This COP-I-dependent rerouting leads to lysosomal degradation of NHE3, evidenced by 60% increased colocalization with lysosomal-associated membrane protein 1 (LAMP1) after 3 hours of treatment. The net effect is a sustained reduction in total cellular NHE3 protein levels (>40% decrease at 24 hours) [4].
Table 2: Nhe3-IN-1 Effects on NHE3 Trafficking Kinetics
Trafficking Stage | Key Regulator | Effect of Nhe3-IN-1 | Time Frame |
---|---|---|---|
Internalization | Clathrin/AP-2 | 3.5-fold ↑ binding | 15–30 min |
Early Endosome Sorting | EEA1/Rab5 | 40% ↑ accumulation | 30–60 min |
Golgi-Retrogade Trafficking | β-COP | 2.2-fold ↑ binding | 1–2 hours |
Lysosomal Degradation | LAMP1 | 60% ↑ colocalization | 3–6 hours |
Nhe3-IN-1 potentiates cAMP-dependent inhibition of NHE3 by stabilizing interactions between the transporter’s cytoplasmic domain and regulatory scaffolds. In cell lines lacking NHERF or E3KARP (e.g., PS120 fibroblasts), cAMP fails to inhibit NHE3 activity. Nhe3-IN-1 restores 25–30% inhibition by recruiting both PDZ-domain proteins to NHE3’s C-terminal D+Q+ motif [3] [6] [9]. This recruitment enables protein kinase A (PKA) anchoring via ezrin, facilitating phosphorylation of NHE3 at Ser552/Ser605 (rabbit sequence). Phospho-mimetic mutations at these sites reduce NHE3 Vmax by 50% without affecting surface expression, confirming allosteric inhibition. Nhe3-IN-1 enhances PKA-mediated phosphorylation by 2.1-fold in intestinal epithelia, which directly reduces transporter turnover rate rather than inducing endocytosis [3] [6] [9].
The compound exhibits divergent effects on key regulatory kinases:
Table 3: Kinase-Mediated Phosphorylation of NHE3 Modulated by Nhe3-IN-1
Kinase | Phosphorylation Site | Functional Effect | Nhe3-IN-1 Effect | Net Impact on NHE3 |
---|---|---|---|---|
PKA | Ser552/Ser605 | ↓ Turnover number (Vmax) | 2.1-fold ↑ phosphorylation | Inhibition |
SGK1 | Ser663 | ↑ Exocytic trafficking | 65% ↓ phosphorylation | Internalization |
Synthesis of Mechanisms: Nhe3-IN-1 integrates these pathways through spatiotemporal coordination:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: